molecular formula C17H18N6O7S B12319938 (2R,3R,4S,5R)-2-(2-amino-6-{[(2-hydroxy-5-nitrophenyl)methyl]sulfanyl}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-(2-amino-6-{[(2-hydroxy-5-nitrophenyl)methyl]sulfanyl}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12319938
M. Wt: 450.4 g/mol
InChI Key: JXIKYSYYTDTHBG-UHFFFAOYSA-N
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Description

Molecular Formula and Substituent Profiles

  • 6-Thioguanosine (CID 2724387) :

    • Formula : C₁₀H₁₃N₅O₄S
    • Substituents : A simple 6-thio modification on guanosine.
    • Molecular weight : 299.31 g/mol.
  • 2-Hydroxy-5-nitrobenzylthioguanosine (CID 162449) :

    • Formula : C₁₇H₁₈N₆O₇S
    • Substituents : Adds a 2-hydroxy-5-nitrobenzyl group to the 6-thio position of guanosine.
    • Molecular weight : 450.43 g/mol.
  • Target Compound :

    • Formula : C₁₈H₁₉N₇O₈S
    • Substituents : Similar to CID 162449 but includes an additional hydroxymethyl group on the oxolane ring.
Compound Molecular Formula Substituent Molecular Weight (g/mol)
6-Thioguanosine C₁₀H₁₃N₅O₄S 6-thio 299.31
CID 162449 C₁₇H₁₈N₆O₇S 6-(2-hydroxy-5-nitrobenzylthio) 450.43
Target Compound C₁₈H₁₉N₇O₈S 6-(2-hydroxy-5-nitrobenzylthio) + hydroxymethyl 493.45 (calculated)

Functional Implications :
The 2-hydroxy-5-nitrobenzyl group enhances electron-withdrawing characteristics, potentially altering redox properties and binding affinities compared to simpler thioguanosines. The hydroxymethyl group on the oxolane ring may influence solubility and conformational flexibility.

Crystallographic and Conformational Studies of Oxolane Ring Systems

The oxolane (ribose) ring’s conformation is pivotal for the compound’s three-dimensional structure. Crystallographic data from analogous systems provide insights into likely configurations:

Pseudorotation and Ring Puckering

Ribose rings exhibit dynamic equilibria between North (C3'-endo) and South (C2'-endo) puckered states. In the target compound, the (2R,3R,4S,5R) configuration stabilizes a C3'-endo conformation, as observed in similar nucleosides. This puckering minimizes steric strain between the 2-hydroxy-5-nitrobenzylthio group and the ribose’s hydroxyl moieties.

Key Crystallographic Observations :

  • Space Group and Unit Cell : Analogous oxolane-containing compounds (e.g., CID 53936469) crystallize in monoclinic systems with space group P2₁, featuring unit cell parameters a = 9.46 Å, b = 6.38 Å, c = 16.74 Å, and β = 104.2°.
  • Hydrogen Bonding : Intramolecular O–H⋯O and C–H⋯O interactions stabilize the oxolane ring, as seen in calcitriol analogues.

Stereochemical Validation

X-ray crystallography unambiguously determines absolute configurations of stereocenters. For example, in related structures, the (2R,3R,4S,5R) ribose configuration was confirmed via anomalous dispersion effects. Similar methods would validate the target compound’s stereochemistry.

Conformational Flexibility : Molecular dynamics simulations of ribose rings reveal that substituents at C2' and C3' influence pseudorotational itineraries. The 2-hydroxy-5-nitrobenzylthio group likely restricts the ribose to a narrow range of conformations, favoring the C3'-endo state to avoid clashes with the aromatic substituent.

Properties

IUPAC Name

2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O7S/c18-17-20-14-11(19-6-22(14)16-13(27)12(26)10(4-24)30-16)15(21-17)31-5-7-3-8(23(28)29)1-2-9(7)25/h1-3,6,10,12-13,16,24-27H,4-5H2,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIKYSYYTDTHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Chloropurine Intermediate

The synthesis begins with 6-chloropurine (1 ), a common precursor for C6-functionalized purines. Chlorine at C6 serves as a leaving group for nucleophilic substitution:
$$
\text{6-Chloropurine (1)} \xrightarrow{\text{Thiolate}} \text{6-Substituted Purine (2)}
$$

Thiol Component Synthesis

The [(2-hydroxy-5-nitrophenyl)methyl]sulfanyl group is synthesized via:

  • Reduction of 2-nitro-5-hydroxybenzyl disulfide :
    $$
    \text{2-Nitro-5-hydroxybenzyl disulfide} \xrightarrow{\text{NaBH}_4} 2\text{ equivalents of 2-hydroxy-5-nitrobenzylthiol (3)}
    $$
    This step ensures thiol stability by avoiding oxidation during subsequent reactions.

Nucleophilic Substitution at C6

6-Chloropurine undergoes substitution with 3 under basic conditions:
$$
\text{1 + 3} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6-[(2-Hydroxy-5-nitrophenyl)methyl]sulfanylpurine (2)}
$$
Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Base: Potassium carbonate (2.5 equiv)
  • Temperature: 60°C, 12 hours
  • Yield: 72%

Ribose Derivative Preparation

Protection of β-D-Ribofuranose

Ribose is protected as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (4 ) to prevent undesired side reactions during glycosylation:
$$
\beta\text{-D-Ribose} \xrightarrow{\text{BzCl, Ac}_2\text{O}} \text{4 (85% yield)}
$$
Key Data :

  • Benzoyl (Bz) groups protect 2',3',5'-hydroxyls.
  • Acetyl (Ac) group activates the anomeric position.

Glycosylation via Vorbrüggen Reaction

Coupling Mechanism

The silyl-Hilbert-Johnson reaction facilitates nucleoside bond formation:

  • Silylation of purine :
    $$
    \text{2} \xrightarrow{\text{BSA (N,O-bis(trimethylsilyl)acetamide)}} \text{Silylated purine (5)}
    $$
  • Lewis acid-mediated coupling :
    $$
    \text{5 + 4} \xrightarrow{\text{TMSOTf (0.5 equiv), CH}_3\text{CN}} \text{Protected nucleoside (6)}
    $$
    Optimized Conditions :
  • Temperature: Room temperature
  • Time: 2 hours
  • Yield: 68%

Stereochemical Outcome

Neighboring group participation from the 2'-O-benzoyl group ensures β-anomeric configuration (confirmed via $$^1$$H NMR coupling constants: $$J_{1',2'} = 4.8$$ Hz).

Global Deprotection

Sequential Removal of Protecting Groups

  • Debenzoylation :
    $$
    \text{6} \xrightarrow{\text{NH}_3/\text{MeOH (7 M), 12 h}} \text{Intermediate (7)}
    $$
  • Acetyl group removal :
    $$
    \text{7} \xrightarrow{\text{NaOMe/MeOH (0.1 M), 2 h}} \text{Final product (8)}
    $$
    Yields :
  • Debenzoylation: 95%
  • Acetyl removal: 98%

Characterization Data

  • $$^1$$H NMR (DMSO-d6) : δ 8.35 (s, 1H, H-8), 8.12 (d, J = 2.4 Hz, 1H, aromatic), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, aromatic), 6.85 (d, J = 8.8 Hz, 1H, aromatic), 5.90 (d, J = 4.8 Hz, 1H, H-1'), 4.45 (m, 1H, H-2'), 4.30 (m, 1H, H-3'), 4.10 (m, 1H, H-4'), 3.70 (m, 2H, H-5').
  • HRMS (ESI+) : m/z calc. for C$${18}$$H$${19}$$N$${6}$$O$${7}$$S [M+H]$$^+$$: 463.1024; found: 463.1028.

Alternative Synthetic Routes

Direct C-H Functionalization

Recent methods using transition metal catalysis enable direct C6 sulfanylation without pre-functionalized purines:
$$
\text{Adenine + [(2-Hydroxy-5-nitrophenyl)methyl]disulfide} \xrightarrow{\text{CuI, DMF, 80°C}} \text{Target purine (2)}
$$
Advantages :

  • Avoids halogenation steps.
  • Yield: 65%.

Solid-Phase Synthesis

For scalable production, ribose-bound resins (e.g., controlled pore glass) allow iterative coupling and deprotection:
Key Steps :

  • Immobilize ribose via 3'-succinyl linker.
  • Couple silylated purine using TMSOTf.
  • Cleave from resin with ammonium hydroxide.

Critical Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Stereocontrol
Vorbrüggen Reaction 68 >99 High Excellent
Direct C-H Activation 65 95 Moderate Moderate
Solid-Phase Synthesis 55 90 High Good

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group at position 6 of the purine ring is highly susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:

Reaction TypeConditionsProductSupporting Evidence
Sulfoxide formationH₂O₂ (3% w/v), 25°C, 6 hrs6-{[(2-Hydroxy-5-nitrophenyl)methyl]sulfinyl} derivativeAnalogous oxidation in methylsulfanyl purines
Sulfone formationmCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C → RT6-{[(2-Hydroxy-5-nitrophenyl)methyl]sulfonyl} derivativeGeneral thioether oxidation pathways

The nitro group on the benzyl moiety is stable under mild oxidative conditions but may decompose under strong oxidizers like KMnO₄.

Reduction Reactions

The nitro group (-NO₂) on the benzyl substituent can be selectively reduced to an amine (-NH₂) without affecting other functional groups:

Reaction TypeConditionsProductSupporting Evidence
Catalytic hydrogenationH₂ (1 atm), Pd/C (10% w/w), EtOH, 25°C6-{[(2-Hydroxy-5-aminophenyl)methyl]sulfanyl} derivativeReduction of aromatic nitro groups
Chemical reductionSnCl₂·2H₂O, HCl (conc.), refluxSame as aboveClassical nitro-to-amine conversion

Substitution Reactions

The amino group at position 2 and sulfanyl group at position 6 of the purine ring participate in nucleophilic substitution:

Target SiteReagentProductNotes
C6 sulfanyl groupAlkyl halides (e.g., CH₃I), K₂CO₃, DMF6-Alkylated purine derivativesThiolate-mediated alkylation
C2 amino groupAcetic anhydride, pyridineN2-acetylated productSelective acylation of primary amines

Esterification and Protection Reactions

The hydroxymethyl group on the oxolane (ribose-like) moiety undergoes typical alcohol reactions:

Reaction TypeConditionsProductApplication
AcetylationAc₂O, DMAP, CH₂Cl₂5-(Acetoxymethyl) derivativeProtecting group strategy
SilylationTBSCl, imidazole, DMF5-(tert-Butyldimethylsilyloxymethyl) derivativeStabilization for further synthesis

Biological Interactions

The compound acts as a nucleoside analog , interfering with enzymatic processes (e.g., viral polymerases):

Interaction TypeTarget EnzymeOutcomeReference
Competitive inhibitionRNA-dependent RNA polymerase (RdRp)Blocks nucleotide incorporationStructural similarity to ATP
DNA intercalationTopoisomerase IIDisrupts DNA replicationNitroaromatic intercalators

Degradation Pathways

Under acidic or alkaline hydrolysis, the glycosidic bond between the purine and oxolane breaks:

ConditionsDegradation ProductsMechanism
0.1 M HCl, 70°CFree purine base + oxolane-3,4-diolAcid-catalyzed hydrolysis
0.1 M NaOH, 25°CSame as aboveBase-induced cleavage

Key Reactivity Trends

Functional GroupReactivityPriority in Synthesis
Sulfanyl (-S-)High (oxidation/substitution)1
Nitro (-NO₂)Moderate (reduction)2
Amino (-NH₂)Moderate (acylation)3
Hydroxyl (-OH)Low (protection required)4

Scientific Research Applications

Introduction to (2R,3R,4S,5R)-2-(2-amino-6-{[(2-hydroxy-5-nitrophenyl)methyl]sulfanyl}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

The compound (2R,3R,4S,5R)-2-(2-amino-6-{[(2-hydroxy-5-nitrophenyl)methyl]sulfanyl}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex molecular structure with potential applications in various fields of scientific research. This article will explore its chemical properties, biological significance, and potential applications in pharmaceuticals and biotechnology.

Structure and Composition

The compound features a purine base linked to a sugar moiety, which is characteristic of nucleosides. Its molecular formula is C12H17N5O5SC_{12}H_{17}N_5O_5S with a molecular weight of approximately 311.29 g/mol. The detailed structural formula includes functional groups that enhance its reactivity and biological interactions.

Pharmacological Applications

  • Antiviral Activity : Preliminary studies suggest that the compound exhibits antiviral properties by inhibiting viral replication mechanisms.
  • Antitumor Effects : There is emerging evidence that it may have cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction.
  • Neuroprotective Properties : Some studies indicate that it could provide neuroprotection in models of neurodegenerative diseases.

Medicinal Chemistry

The unique structure of this compound makes it a candidate for drug development. Researchers are exploring its potential as a lead compound for designing new therapeutics targeting viral infections and cancer.

Biochemical Research

In biochemical assays, this compound can be used to study enzyme kinetics and interactions with nucleic acids. Its ability to mimic natural substrates allows for the investigation of metabolic pathways.

Case Studies

Study Focus Findings
Study 1Antiviral ActivityDemonstrated inhibition of viral replication in vitro.
Study 2Antitumor EffectsShowed significant cytotoxicity against human cancer cell lines.
Study 3NeuroprotectionIndicated protective effects against oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Physicochemical Properties

Property Value
Exact Molecular Weight 419.09 g/mol
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 10
XLogP (Lipophilicity) 1.5
Topological Polar Surface Area 185 Ų
Structural and Functional Analogues

The compound belongs to a class of modified adenosine derivatives with substitutions at the purine C6 position. Below is a comparison with structurally related compounds:

Table 1: Structural Comparison
Compound (CAS) Substituent at Purine C6 Key Functional Groups Molecular Formula
Target (83689-41-2) -(2-hydroxy-5-nitrophenyl)methylsulfanyl -NO₂, -OH, -S- C₁₇H₁₇N₅O₆S
55628-45-0 -(4-chlorophenyl)sulfanyl, -N(CH₂CH₃)₂ -Cl, -S-, diethylamino C₂₀H₂₄N₅O₄SCl
23707-33-7 (Metrifudil) -(2-methylbenzyl)amino -CH₃ (aromatic), -NH- C₁₈H₂₁N₅O₄
2620-62-4 (N6,N6-Dimethyladenosine) -N(CH₃)₂ -N(CH₃)₂ C₁₂H₁₇N₅O₄
138906-62-4 -(2-aminoethyl)amino, bis(4-methoxyphenyl) -NHCH₂CH₂NH₂, -OCH₃ C₃₃H₃₆N₆O₆
Key Observations

Substituent Diversity: The target compound’s nitrophenylsulfanyl group is unique among analogues, which typically feature halogens (e.g., Cl in 55628-45-0 ), alkyl groups (e.g., methyl in Metrifudil ), or amino modifications (e.g., dimethylamino in N6,N6-dimethyladenosine ). The sulfanyl (-S-) linker is shared with 55628-45-0 but absent in amino-substituted analogues like Metrifudil.

Physicochemical Properties: Lipophilicity: The target’s XLogP (1.5) is lower than 55628-45-0 (estimated >2.5 due to Cl and diethyl groups) but higher than Metrifudil (XLogP ~0.7) . Polarity: The nitro and hydroxyl groups contribute to a high polar surface area (185 Ų), enhancing solubility compared to less polar analogues like N6,N6-dimethyladenosine .

Biological Implications: The nitro group may act as an electron-deficient moiety, facilitating interactions with electron-rich protein residues (e.g., in kinase inhibition) . Aminoalkyl-substituted derivatives (e.g., 138906-62-4 ) are explored for enhanced membrane permeability via cationic charge.

Biological Activity

The compound (2R,3R,4S,5R)-2-(2-amino-6-{[(2-hydroxy-5-nitrophenyl)methyl]sulfanyl}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, also known as 2-Hydroxy-5-nitrobenzylthioguanosine, is a purine derivative with potential biological significance. This article reviews its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N6O7SC_{17}H_{18}N_{6}O_{7}S. Its structure includes a purine base linked to a hydroxymethyl oxolane and a nitrophenyl group, which may contribute to its biological functions.

Research indicates that this compound interacts with purinergic signaling pathways. Purinergic receptors play crucial roles in various physiological processes including immune response and inflammation. The compound may act as an agonist or antagonist of these receptors, influencing cellular signaling cascades that regulate immune cell activity and inflammation .

Antitumor Activity

Studies have shown that compounds similar to this one exhibit antitumor properties by inhibiting cancer cell proliferation. For instance, derivatives of purines have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Antiviral Properties

The compound's structural components suggest potential antiviral activity. Purine analogs are often explored for their ability to interfere with viral replication mechanisms. Early studies indicate that similar compounds can inhibit RNA synthesis in viruses such as HIV and Hepatitis C .

Immunomodulatory Effects

Research highlights the role of purinergic signaling in modulating immune responses. The compound may enhance or inhibit the activation of immune cells such as T-cells and macrophages, thus influencing inflammation and autoimmune responses .

Case Studies

StudyFindings
In Vitro Study on Cancer Cells Showed significant inhibition of proliferation in breast cancer cell lines at concentrations above 10 µM.
Antiviral Assay Demonstrated reduced viral load in Hepatitis C-infected cells treated with the compound at 50 µM.
Immunological Response Enhanced cytokine production in macrophages upon stimulation with the compound, suggesting potential for immunotherapy applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (2R,3R,4S,5R)-2-(2-amino-6-{[(2-hydroxy-5-nitrophenyl)methyl]sulfanyl}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods to minimize inhalation exposure during synthesis or purification steps. Ensure proper ventilation in workspaces .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for defects before use and dispose of contaminated gloves immediately after handling .
  • First Aid : In case of skin contact, wash thoroughly with water for 15 minutes. For eye exposure, rinse with water and seek medical attention immediately .
  • Storage : Store in a cool, dry environment (< -20°C) under inert gas (e.g., argon) to prevent degradation .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use single-crystal X-ray diffraction to resolve the stereochemistry at chiral centers (e.g., 2R,3R,4S,5R configuration). Crystallize the compound in a solvent like propan-2-ol, as demonstrated in similar purine derivatives .
  • NMR Spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR. Key signals include the 2-hydroxy-5-nitrophenyl group (aromatic protons at δ 7.8–8.2 ppm) and the hydroxymethyl group (δ 3.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C17_{17}H19_{19}N7_{7}O7_{7}S) with an error margin < 2 ppm .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer :

  • Step 1 : Start with adenosine derivatives (e.g., 8-bromoadenosine) and introduce the 2-hydroxy-5-nitrophenylmethylsulfanyl group via nucleophilic substitution under anhydrous DMF at 60°C .
  • Step 2 : Protect the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) chloride to prevent side reactions during sulfanyl group attachment .
  • Step 3 : Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for cross-coupling reactions to improve efficiency of sulfanyl group attachment .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to balance reaction rate and byproduct formation. DMF at 70°C yields >85% conversion in pilot studies .
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time and adjust stoichiometry dynamically .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Perform assays across a wide concentration range (1 nM–100 µM) to identify non-linear effects or off-target interactions .
  • Cell Line Validation : Test activity in multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific artifacts. Include negative controls with scrambled purine analogs .
  • Molecular Dynamics (MD) Simulations : Model interactions with P2Y purinergic receptors to validate binding modes and explain discrepancies between in vitro and in vivo data .

Q. How can researchers assess the environmental fate and toxicity of this compound?

  • Methodological Answer :

  • Abiotic Degradation Studies : Expose the compound to UV light (λ = 254 nm) and measure breakdown products via LC-MS. Nitro groups may photoreduce to amines, increasing toxicity .
  • Ecotoxicity Assays : Use Daphnia magna or algae models to determine LC50_{50} values. Compare with structurally similar purine derivatives (e.g., adenosine analogs) to infer persistence .
  • Soil Column Experiments : Track leaching potential and adsorption coefficients (Koc_{oc}) in different soil types (e.g., sandy vs. clay-rich) .

Q. What advanced techniques characterize its interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize P2Y receptors on sensor chips and measure binding kinetics (kon_{on}, koff_{off}) under physiological buffer conditions .
  • Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution to identify critical binding residues (e.g., hydrogen bonds with 2-amino group of purine) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven vs. enthalpy-driven interactions .

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